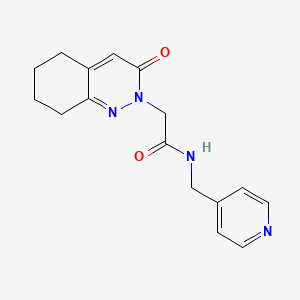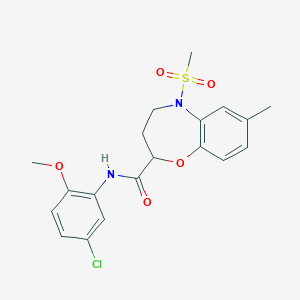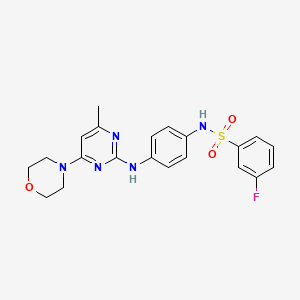![molecular formula C23H19N5O2 B11231363 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11231363.png)
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused ring system that includes imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine moieties, making it a unique scaffold for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific catalysts and solvents to achieve the desired product. For instance, the use of transition-metal-free strategies and solid alumina at room temperature has been reported for similar compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis and automated reaction setups. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学的研究の応用
3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind
特性
分子式 |
C23H19N5O2 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N5O2/c1-15-12-16(2)24-21-20(15)22(29)27(23(30)28(21)18-8-4-3-5-9-18)14-17-13-26-11-7-6-10-19(26)25-17/h3-13H,14H2,1-2H3 |
InChIキー |
OXMPFJXZTSBEPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231287.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11231300.png)
![N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11231304.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11231309.png)

![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231318.png)

![ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11231343.png)

![1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B11231350.png)
![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231365.png)
